molecular formula C7H11NO2 B12825631 rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate

rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate

Cat. No.: B12825631
M. Wt: 141.17 g/mol
InChI Key: NIOCWXLTSTWONK-RQJHMYQMSA-N
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Description

rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate: is a stereoisomeric compound with the molecular formula C7H11NO2 It is characterized by the presence of an amino group and an acetate ester on a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate can be achieved through several synthetic routes. One common method involves the desymmetrization of diacetate to obtain (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate via enzymatic transesterification with methanol in methyl tert-butyl ether (MTBE) at low temperatures . This intermediate can then be converted to the desired amino compound through subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form saturated cyclopentane derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include imines, nitriles, saturated cyclopentane derivatives, and various substituted cyclopentene compounds.

Scientific Research Applications

rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The acetate group may also play a role in modulating the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of an amino group and an acetate ester on a cyclopentene ring

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

[(1R,4S)-4-aminocyclopent-2-en-1-yl] acetate

InChI

InChI=1S/C7H11NO2/c1-5(9)10-7-3-2-6(8)4-7/h2-3,6-7H,4,8H2,1H3/t6-,7+/m1/s1

InChI Key

NIOCWXLTSTWONK-RQJHMYQMSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H](C=C1)N

Canonical SMILES

CC(=O)OC1CC(C=C1)N

Origin of Product

United States

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